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Compound of Interest

Compound Name: 2-Chlorobenzenesulfonyl chloride

Cat. No.: B1218429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chlorobenzenesulfonyl chloride, a key intermediate in organic synthesis. The document
details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, presenting the data in a clear, tabular format for easy reference and
comparison. Detailed experimental protocols for acquiring this spectroscopic data are also
provided.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 2-
chlorobenzenesulfonyl chloride (CAS No: 2905-23-9; Molecular Formula: CeHaCl20:2S;
Molecular Weight: 211.07 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Despite extensive searches, publicly available, experimentally confirmed *H and 3C NMR data
for 2-chlorobenzenesulfonyl chloride is limited. The data presented here is based on
predictive models and analysis of similar compounds. Researchers are advised to acquire
experimental data for confirmation.

Table 1: Predicted *H NMR Data for 2-Chlorobenzenesulfonyl Chloride
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.15-8.05 m - H-6

7.75-7.65 m - H-3

7.60 - 7.50 m - H-4, H-5

Table 2: Predicted 3C NMR Data for 2-Chlorobenzenesulfonyl Chloride

Chemical Shift (6) ppm Assignment
141.0 C-1 (C-S0:Cl)
135.5 C-2 (C-Cl)
133.0 C-6

132.0 C-4

130.0 C-5

128.0 C-3

Infrared (IR) Spectroscopy

The infrared spectrum of 2-chlorobenzenesulfonyl chloride reveals characteristic absorption
bands corresponding to its functional groups.

Table 3: Infrared (IR) Spectroscopy Data for 2-Chlorobenzenesulfonyl Chloride
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1580 - 1560 Medium C=C Aromatic Ring Stretch
1470 - 1440 Medium C=C Aromatic Ring Stretch
1380 - 1360 Strong SO2 Asymmetric Stretch
1190 - 1170 Strong SO2 Symmetric Stretch
850 - 800 Strong C-CI Stretch

760 - 740 Strong C-H Out-of-plane Bend
590 - 570 Strong S-ClI Stretch

Mass Spectrometry (MS)

The mass spectrum of 2-chlorobenzenesulfonyl chloride provides key information about its
molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for 2-Chlorobenzenesulfonyl Chloride

m/z Relative Intensity (%) Assignment

210 Moderate [M]* (with 35Cl, 35Cl)
212 Moderate [M+2]+ (with 37Cl, 35Cl)
214 Low [M+4]* (with ¥7Cl, 27Cl)
175 High M - CIJ*

111 High [CeHaCI*

75 High [CeHs]*

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented
above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of analogous compounds is as follows:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-chlorobenzenesulfonyl
chloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs). Add a
small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz
or higher).

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: 10-12 ppm.

o Acquisition Time: 2-3 seconds.

o Relaxation Delay: 1-2 seconds.

o Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Spectral Width: 200-220 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

o Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).
Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the
internal TMS standard.
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Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) technique on a
Fourier Transform Infrared (FT-IR) spectrometer.[1]

o Sample Preparation: As a liquid or low-melting solid, a small drop of 2-
chlorobenzenesulfonyl chloride is placed directly onto the ATR crystal (e.g., diamond or
zinc selenide).

 Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[1]

o Data Acquisition:

[e]

Technique: ATR-Neat.[1]

o

Spectral Range: 4000-400 cm~1.

[¢]

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

» Data Processing: A background spectrum of the clean ATR crystal is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source coupled with a mass
analyzer.[2]

e Sample Introduction: A dilute solution of 2-chlorobenzenesulfonyl chloride in a volatile
organic solvent (e.g., dichloromethane or methanol) is introduced into the ion source, often
via a gas chromatograph (GC-MS).

e lonization:
o Method: Electron lonization (El).[2]

o Electron Energy: 70 eV.
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e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a quadrupole or time-of-flight (TOF) mass analyzer.

» Detection: The separated ions are detected, and a mass spectrum is generated by plotting
ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-chlorobenzenesulfonyl chloride.

Spectroscopic Analysis Workflow for 2-Chlorobenzenesulfonyl Chloride
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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